molecular formula C8H2Cl3F3O B1456809 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride CAS No. 53012-82-1

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1456809
CAS RN: 53012-82-1
M. Wt: 277.4 g/mol
InChI Key: GDYRVUKFWOCVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride” is a chemical compound with the CAS Number: 53012-82-1 . It has a molecular weight of 277.46 and its IUPAC name is 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride . The compound is typically stored at ambient temperature .


Synthesis Analysis

While specific synthesis methods for “2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride” were not found, it’s known that benzoyl chlorides can be synthesized from the corresponding carboxylic acids .


Molecular Structure Analysis

The InChI code for “2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride” is 1S/C8H2Cl3F3O/c9-4-2-1-3 (8 (12,13)14)6 (10)5 (4)7 (11)15/h1-2H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride” is a liquid at room temperature . It has a density of 1.383 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Chemical Intermediates

  • The compound has been utilized as a crucial intermediate in the synthesis of novel pesticides, such as Bistrifluron, which exhibits significant growth-retarding activity against pests. The synthesis process demonstrated high yields and potential for industrial production (Liu An-chan, 2015).

Green Chemistry Applications

  • In the context of green chemistry, 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride has been involved in the synthesis of pesticide intermediates using environmentally friendly chlorination techniques. This approach offers lower environmental impact compared to traditional methods (Xu Zhen-yuan, 2009).

Advanced Organic Synthesis

  • Studies have shown the utility of 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride in complex organic synthesis processes, including the acylation of azaindoles, highlighting the compound's versatility in organic chemistry (Z. Zhang et al., 2002).

Solvolysis Reaction Studies

  • The solvolysis reactions of dichlorobenzoyl chlorides, including 2,6-dichloro variants, have been extensively studied to understand the influence of the ortho effect on reaction kinetics. These studies provide insights into the reactivity and stability of these compounds in different solvents (Kyoung-Ho Park & D. N. Kevill, 2012).

properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)6(10)5(4)7(11)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYRVUKFWOCVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238786
Record name 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride

CAS RN

53012-82-1
Record name 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53012-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.